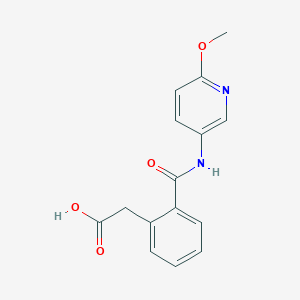
2-(2-((6-Methoxypyridin-3-yl)carbamoyl)phenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((6-Methoxypyridin-3-yl)carbamoyl)phenyl)acetic acid is a chemical compound with the molecular formula C15H14N2O4. This compound is used in scientific research due to its unique properties, making it suitable for various applications, including drug development and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((6-Methoxypyridin-3-yl)carbamoyl)phenyl)acetic acid involves multiple steps, typically starting with the preparation of the 6-methoxypyridin-3-yl derivative. This is followed by the formation of the carbamoyl group and subsequent coupling with phenylacetic acid. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .
化学反应分析
Types of Reactions
2-(2-((6-Methoxypyridin-3-yl)carbamoyl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles like sodium methoxide or electrophiles like acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
2-(2-((6-Methoxypyridin-3-yl)carbamoyl)phenyl)acetic acid is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: In drug development, particularly for its potential therapeutic properties.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of 2-(2-((6-Methoxypyridin-3-yl)carbamoyl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
相似化合物的比较
Similar Compounds
2,2-difluoro-2-(6-methoxypyridin-3-yl)acetic acid: This compound shares a similar pyridinyl structure but differs in its fluorine substitution.
Phenylacetic acid derivatives: These compounds have similar acetic acid moieties but differ in their aromatic substitutions.
Uniqueness
2-(2-((6-Methoxypyridin-3-yl)carbamoyl)phenyl)acetic acid is unique due to its specific combination of a methoxypyridinyl group and a phenylacetic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various research applications.
属性
IUPAC Name |
2-[2-[(6-methoxypyridin-3-yl)carbamoyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-13-7-6-11(9-16-13)17-15(20)12-5-3-2-4-10(12)8-14(18)19/h2-7,9H,8H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXMHSWUSLAQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=CC=CC=C2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2922994.png)
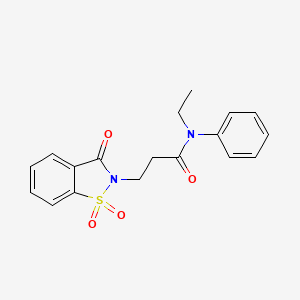
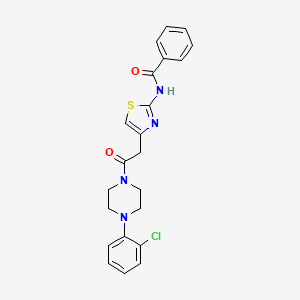
![N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B2922998.png)

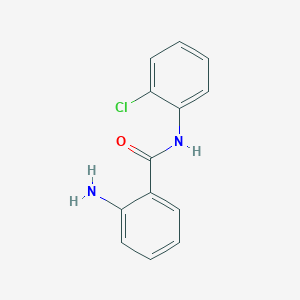
![4-Methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2923004.png)
![N-(4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2923006.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2923007.png)
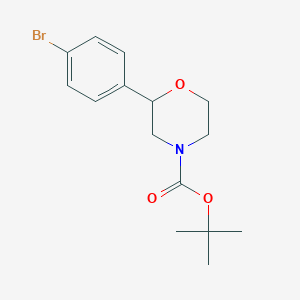
![Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2923010.png)
![3-[(2,4-dichloroanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2923012.png)
![(2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid](/img/structure/B2923013.png)
![1-(2,6-dimethylphenyl)-4-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2923014.png)
